3-O-Acetyl-betulinic acid

Beschreibung

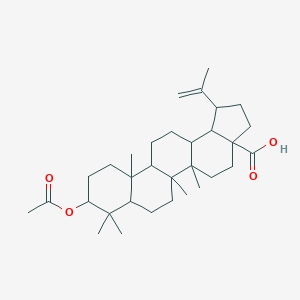

Structure

2D Structure

Eigenschaften

IUPAC Name |

9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19(2)21-11-16-32(27(34)35)18-17-30(7)22(26(21)32)9-10-24-29(6)14-13-25(36-20(3)33)28(4,5)23(29)12-15-31(24,30)8/h21-26H,1,9-18H2,2-8H3,(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWNTJJUZAIOLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302661 |

Source

|

| Record name | 3-(acetyloxy)lup-20(29)-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10376-50-8 |

Source

|

| Record name | Acetylbetulinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(acetyloxy)lup-20(29)-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Biosynthesis, and Production Strategies for Betulinic Acid and Its Derivatives

Natural Occurrence and Research on Isolation Methodologies of Betulinic Acid

Betulinic acid is a naturally occurring compound found in the bark of various plant species, most notably the white birch (Betula pubescens). wikipedia.org It is also present in other plants such as the ber tree (Ziziphus mauritiana), selfheal (Prunella vulgaris), and the tropical carnivorous plant Triphyophyllum peltatum. wikipedia.org Its derivative, 3-O-Acetyl-betulinic acid, has been isolated from Melaleuca bracteata. researchgate.net Another acetylated derivative, 3-acetyl-23-hydroxy betulinic acid, has been found in the leaves of Calothamnus quadrifidus. d-nb.info

The isolation of these compounds typically involves extraction from plant materials using organic solvents. d-nb.infojpccr.eu For instance, betulinic acid can be extracted from the bark of Platanus acerifolia by refluxing with ethanol, followed by extraction with ethyl acetate (B1210297) and subsequent recrystallization from methanol. ufrgs.br Further purification is often achieved through various chromatographic techniques. d-nb.info

Biosynthetic Pathways of Betulinic Acid

The formation of betulinic acid in plants is a multi-step process that begins with fundamental building blocks and involves a series of enzymatic reactions.

Mevalonate (B85504) Pathway Integration and Intermediates

The biosynthesis of all triterpenoids, including betulinic acid, originates from the mevalonate (MVA) pathway. mdpi.com This essential metabolic pathway utilizes acetyl-CoA to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net These five-carbon molecules serve as the fundamental precursors for the synthesis of isoprenoids. researchgate.net Through a series of condensation reactions, these units are assembled into the 30-carbon molecule squalene (B77637), which is the direct precursor to triterpenes. nih.gov

Table 1: Key Enzymes in the Mevalonate Pathway researchgate.net

| Enzyme | Abbreviation | Function |

| Acetyl-CoA acetyltransferase | AACT | Catalyzes the condensation of two acetyl-CoA molecules. |

| 3-Hydroxy-3-methylglutaryl-CoA synthase | HMGS | Synthesizes HMG-CoA from acetoacetyl-CoA and acetyl-CoA. |

| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | A key regulatory enzyme that reduces HMG-CoA to mevalonate. |

| Mevalonate kinase | MK | Phosphorylates mevalonate. |

| Phosphomevalonate kinase | PMK | Adds a second phosphate (B84403) group to phosphomevalonate. |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates diphosphomevalonate to form IPP. |

| Isopentenyl-diphosphate isomerase | IDI | Interconverts IPP and DMAPP. |

Enzymatic Conversions in Triterpenoid (B12794562) Biosynthesis

The linear squalene molecule undergoes a remarkable transformation into the complex pentacyclic structure of betulinic acid through the action of specific enzymes. First, squalene is converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. mdpi.com This intermediate is then cyclized by an oxidosqualene cyclase, such as lupeol (B1675499) synthase in the case of betulinic acid biosynthesis, to form lupeol. mdpi.com The final steps involve the oxidation of the C-28 methyl group of lupeol to a carboxylic acid, which results in the formation of betulinic acid. researchgate.net

The biosynthesis of acetylated derivatives like this compound involves an additional enzymatic step. Triterpene acetyltransferases catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of the triterpene. researchgate.net For example, a triterpene acetyltransferase (LsTAT1) has been identified in lettuce that is involved in the acetylation of various pentacyclic triterpenes. frontiersin.org

Advanced Production Methods for Betulinic Acid

To meet the growing demand for betulinic acid and its derivatives, researchers are exploring alternative production methods beyond direct extraction from plants.

Microbial Biotransformation Approaches

Microbial biotransformation presents a promising strategy for the production of betulinic acid. This method utilizes microorganisms to convert a readily available precursor, such as betulin (B1666924), into betulinic acid. Betulin is structurally very similar to betulinic acid and can be sourced in large quantities from birch bark. scholarsresearchlibrary.com Specific microbial strains can perform the necessary oxidation at the C-28 position to yield betulinic acid. researchgate.net

Metabolic Engineering in Heterologous Hosts

Metabolic engineering offers a powerful approach for the sustainable and high-yield production of betulinic acid and its derivatives. This involves introducing the genes responsible for the biosynthetic pathway into a host organism, such as yeast or bacteria, that can be easily cultivated on a large scale.

For the production of this compound, this would involve the co-expression of the genes for the betulinic acid pathway along with a gene encoding a triterpene acetyltransferase. An example of such an enzyme is the lipase (B570770) from Candida antarctica (Novozym 435), which has been used for the enzymatic synthesis of 3-O-acyl-betulinic acid derivatives. nih.govtandfonline.com This lipase efficiently catalyzes the acylation of betulinic acid. nih.govtandfonline.com Studies have demonstrated the successful enzymatic synthesis of this compound with yields as high as 85%. tandfonline.com

Table 2: Research on Enzymatic Synthesis of this compound

| Enzyme | Acylating Agent | Host/System | Reported Yield | Reference |

| Novozym 435 (Candida antarctica lipase) | Acetic anhydride (B1165640) | Organic solvent | 79.3% | asianpubs.org |

| Novozym 435 (Candida antarctica lipase) | Anhydrides | Organic solvent | - | nih.govtandfonline.com |

| Novozym 435 (Candida antarctica lipase) | Phthalic anhydride | Organic solvent | - | ijcce.ac.ir |

Optimization of Acetyl-CoA Generation and Isoprenoid Precursors

A foundational strategy for boosting the production of betulinic acid and its derivatives is to increase the intracellular pool of the primary building block, acetyl-CoA, and the key isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govsci-hub.se These precursors are synthesized via the MVA pathway, which is a prime target for metabolic engineering. nih.govbiorxiv.org

Enhancing the Acetyl-CoA Pool: Acetyl-CoA is a central metabolite from which the MVA pathway initiates. biorxiv.org In oleaginous yeasts like Y. lipolytica, lipid biosynthesis pathways compete for the same acetyl-CoA pool, potentially limiting the carbon flux towards triterpenoid synthesis. nih.gov To counter this, several strategies have been effectively employed:

Overexpression of ATP Citrate (B86180) Lyase: Upregulating the genes ACL1 and ACL2, which encode ATP citrate lyase, directly increases the synthesis of cytosolic acetyl-CoA. nih.govresearchgate.net

Reinforcing Fatty Acid β-Oxidation: Instead of suppressing the competing fatty acid synthesis pathway, an alternative approach is to enhance the β-oxidation pathway to catabolize fatty acids and recover acetyl-CoA. nih.gov This involves overexpressing key genes such as TGL3 (triacylglycerol lipase), PXA1 (long-chain fatty acid transporter), MFE1 (multifunctional β-oxidation enzyme), and POT1 (3-ketoacyl-CoA thiolase). nih.govresearchgate.net

Introducing Heterologous Pathways: Novel pathways like the non-oxidative glycolysis (NOG) pathway can be introduced to significantly enhance the supply of acetyl-CoA. rsc.orgrsc.org

Boosting Isoprenoid Precursor Supply: The MVA pathway converts acetyl-CoA into IPP and DMAPP, which are condensed to form farnesyl pyrophosphate (FPP) and subsequently squalene and 2,3-oxidosqualene. nih.govrsc.org Engineering this module is critical for driving the metabolic flux towards the desired triterpenoid backbone. nih.gov Key interventions include:

Overexpression of Rate-Limiting Enzymes: The enzymes HMG-CoA reductase (HMGR), squalene synthase (encoded by ERG9), and squalene epoxidase (encoded by ERG1) are often rate-limiting steps. biorxiv.orgsci-hub.se Overexpressing the genes encoding these enzymes, particularly a truncated version of HMGR (tHMG1), has been shown to dramatically increase the production of betulinic acid and other triterpenoids. nih.govsci-hub.se

Isoprenol Utilization Pathway (IUP): The introduction of a heterologous IUP can supplement the IPP pool by converting externally supplied isoprenol, thereby bypassing the native MVA pathway's regulations. rsc.orgmdpi.com Fermentation with mixed carbon sources, such as sorbitol and isoprenol, can lead to a substantial increase in flux through the isoprenoid synthesis pathway. rsc.org

| Gene/Pathway | Encoded Enzyme/Function | Organism(s) of Overexpression | Effect on Production | Reference(s) |

| Acetyl-CoA Generation | ||||

| ACL1, ACL2 | ATP citrate lyase | Y. lipolytica | Directly increases acetyl-CoA synthesis | nih.govresearchgate.net |

| MFE1, POT1, TGL3, PXA1 | β-oxidation pathway enzymes | Y. lipolytica | Recovers acetyl-CoA from fatty acid catabolism | nih.govresearchgate.net |

| Non-oxidative glycolysis (NOG) | Heterologous pathway | Y. lipolytica | Enhances acetyl-CoA supply | rsc.orgrsc.org |

| Isoprenoid Precursor (MVA Pathway) | ||||

| tHMG1 | Truncated HMG-CoA reductase | S. cerevisiae, Y. lipolytica | Relieves rate-limiting step, boosts MVA flux | nih.govsci-hub.se |

| ERG1 | Squalene epoxidase | S. cerevisiae, Y. lipolytica | Increases 2,3-oxidosqualene supply | nih.govsci-hub.se |

| ERG9 | Squalene synthase | S. cerevisiae, Y. lipolytica | Increases squalene supply for 2,3-oxidosqualene | nih.govsci-hub.se |

| Isopentenol Utilization Pathway (IUP) | Heterologous pathway for IPP synthesis | Y. lipolytica, C. reinhardtii | Bypasses native MVA regulation, increases IPP pool | rsc.orgmdpi.com |

Engineering of Cytochrome P450 and Reductase Systems

The conversion of the lupeol skeleton into betulinic acid is a critical downstream module in the biosynthetic pathway. This transformation involves three sequential oxidation reactions at the C-28 position of lupeol, producing betulin, betulinic aldehyde, and finally betulinic acid. nih.gov These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), which belong to the CYP716 family in plants. nih.govnih.gov The activity of these CYPs is entirely dependent on their redox partners, NADPH-cytochrome P450 reductases (CPRs). frontiersin.org

Optimizing CYP-CPR Pairs: The efficiency of the oxidation cascade is highly dependent on the specific pairing of the CYP enzyme with a compatible CPR. nih.gov Since both CYPs and CPRs have multiple isoforms across different plant species, a combinatorial screening approach is often necessary to identify the most effective pair for heterologous expression in yeast. nih.govresearchgate.net

Screening and Selection: Studies have involved screening dozens of combinations of CYPs and CPRs from different plant sources to find the optimal pairing that maximizes betulinic acid yield. nih.govresearchgate.net

Protein Engineering: Rational design and protein engineering of the CYP itself can enhance catalytic activity. For instance, introducing a specific mutation (E120Q) into the CYP716A155 enzyme was shown to improve its performance and facilitate downstream metabolism. rsc.orgrsc.org

Understanding CPR Classes: Plant CPRs are categorized into two main classes, Class I and Class II, based on structural differences. frontiersin.org Research suggests that these different classes may be involved in distinct metabolic pathways. For example, in Lotus japonicus, LjCPR1 (Class I) and LjCPR2 (Class II) were found to be co-regulated with different sets of triterpenoid biosynthetic genes, indicating they may have specialized roles in triterpenoid diversification. frontiersin.org Selecting the appropriate class of CPR for co-expression with a specific CYP is crucial for achieving high catalytic efficiency. frontiersin.org

| Enzyme/System | Function | Engineering Strategy | Impact | Reference(s) |

| CYP716 Family (e.g., CYP716A155, CYP716A180) | Lupeol C-28 oxidase | Screening various plant-derived CYPs; Protein engineering (e.g., E120Q mutation) | Catalyzes the three-step oxidation of lupeol to betulinic acid; Improved catalytic efficiency. | rsc.orgsci-hub.sersc.org |

| Cytochrome P450 Reductase (CPR) | Electron donor for CYPs | Combinatorial screening of CYP-CPR pairs from different sources; Selection of CPR class (I vs. II). | Essential for CYP activity; Optimal pairing significantly boosts product yield. | nih.govfrontiersin.orgresearchgate.net |

| CYP-CPR Fusion Proteins | Fused CYP and CPR enzymes | Creating a single fusion protein | Improved electron transfer efficiency and catalytic activity. | researchgate.net |

Modulation of Redox Cofactor Supply

Strategies for Enhancing NADPH Regeneration: Metabolic engineers have developed several strategies to bolster the intracellular NADPH supply in host organisms:

Overexpression of NADPH-Generating Enzymes: Introducing or overexpressing enzymes that directly generate NADPH is a common approach. This includes NADP+-dependent enzymes like GPD1 (glyceraldehyde-3-phosphate dehydrogenase) and MCE2, which can convert cytosolic NADH to NADPH. rsc.orgrsc.orgnih.gov The pentose (B10789219) phosphate pathway (PPP) is another major source of NADPH, and overexpression of its enzymes, such as glucose-6-phosphate dehydrogenase (Zwf1), can increase the NADPH/NADP+ ratio. frontiersin.orgresearchgate.net

Modification of Cofactor Preference: Protein engineering can be used to alter the cofactor preference of certain enzymes from NADH to NADPH, thereby redirecting metabolic flux toward NADPH generation. researchgate.net

Citrate-Dependent Regeneration: In some systems, citrate can be used as a cost-efficient agent for NADPH regeneration, where it is converted to isocitrate and then oxidized by an NADP+-dependent isocitrate dehydrogenase (IDH), which regenerates NADPH. frontiersin.org

Dynamic Regulation: Advanced strategies involve the use of biosensors to monitor intracellular NADP(H) levels in real-time, allowing for dynamic regulation of genes involved in NADPH metabolism to maintain an optimal balance for both cell growth and product synthesis. nih.govresearchgate.net

| Strategy | Enzyme(s)/Method | Mechanism | Effect | Reference(s) |

| Enhancing Endogenous Pathways | GPD1 (NADP+-dependent GAPDH), MCE2, Zwf1 (G6PDH) | Overexpression of genes in NADPH-producing pathways (e.g., Pentose Phosphate Pathway). | Increases the intracellular NADPH pool available for CYPs. | rsc.orgrsc.orgnih.gov |

| Cofactor Conversion | NADP+-dependent enzymes | Conversion of the more abundant NADH to NADPH. | Balances the redox state and increases specific NADPH supply. | rsc.orgrsc.org |

| Substrate-Coupled Regeneration | Isocitrate Dehydrogenase (IDH) | Utilizes citrate/isocitrate as a substrate to drive NADPH regeneration. | Provides a cost-effective method for in vitro or whole-cell regeneration. | frontiersin.org |

| Dynamic Regulation | NADPH-responsive biosensors | Real-time monitoring and control of gene expression related to NADPH metabolism. | Avoids redox imbalance and optimizes cofactor supply throughout fermentation. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 3 O Acetyl Betulinic Acid and Its Derivatives

Influence of the Acetyl Group at C-3 on Biological Activities

The introduction of an acetyl group at the C-3 position of betulinic acid has been shown to be a critical modification that often preserves or even enhances its cytotoxic potential. scholarsresearchlibrary.com Research indicates that 3-O-acetyl-betulinic acid retains the cytotoxicity associated with the parent compound, betulinic acid. scholarsresearchlibrary.com In some instances, this acetylation has demonstrated improved activity. For example, against the A549 human lung carcinoma cell line, this compound was among the most active compounds compared to betulinic acid itself. tandfonline.commdpi.com This suggests that the acetyl group can positively influence the compound's interaction with its biological targets.

Furthermore, the presence of an acetyl group at C-3 has been identified as an important structural feature for anti-alphavirus activity. vtt.fi Specifically, 3,28-di-O-acetylbetulin was the most potent derivative against Semliki Forest virus (SFV), highlighting the favorable impact of acetylation at this position. vtt.fi The small and lipophilic nature of the acetyl moiety is thought to improve the permeability of the compound across cell membranes, a crucial factor for bioavailability and, consequently, biological activity. nih.gov

However, the effect of the C-3 acetyl group is not universally enhancing across all biological assays and cell lines. For instance, while active against lung cancer cells, all 3-O-acylated derivatives of betulinic acid, including the acetylated form, showed weaker cytotoxicity than betulinic acid against a human ovarian cancer cell line (CAVO3). tandfonline.com This underscores the nuanced role of the C-3 acetyl group, where its influence on activity is dependent on the specific cellular context and the biological endpoint being measured.

Comparative Analysis of Different Acyl Substituents at C-3

To further probe the SAR at the C-3 position, various acyl substituents beyond the acetyl group have been investigated. These studies reveal that the nature of the acyl chain significantly impacts the biological activity of betulinic acid derivatives.

In a comparative study against the A549 lung cancer cell line, derivatives with shorter alkyl chains on the acyl group at C-3, such as 3-O-glutaryl-betulinic acid and 3-O-succinyl-betulinic acid, exhibited strong cytotoxic activity, comparable to or even exceeding that of this compound. tandfonline.commdpi.com Conversely, derivatives with longer or bulkier acyl groups, such as 3-O-butyryl-betulinic acid and 3-O-isobutyryl-betulinic acid, showed moderate activity. tandfonline.com This suggests that for this particular cancer cell line, a certain size and polarity of the C-3 substituent are optimal for maximizing cytotoxicity.

Interestingly, the introduction of aromatic acyl groups at C-3 has also yielded potent compounds. For instance, a derivative with a 3'-acetylphenylacetate group at C-3 demonstrated significantly increased proteasome inhibition activity compared to other 3-O-acyl analogs. nih.gov This finding highlights that not just the length, but also the electronic and steric properties of the acyl substituent, play a crucial role in determining the specific biological activity.

Furthermore, SAR studies on anti-HIV activity have shown that a terminal carboxylic acid and dimethyl substitution on the C-3 side chain, as seen in 3-O-(3′,3′-dimethylsuccinyl)-betulinic acid (bevirimat), are critical for potent activity. nih.gov This underscores the importance of the specific chemical features of the C-3 acyl substituent for targeted therapeutic action.

Impact of Modifications at C-20 and C-28 on Efficacy and Selectivity

While the C-3 position is a key site for modification, alterations at the C-20 and C-28 positions of the this compound scaffold also profoundly influence its biological profile. The C-28 carboxylic acid, in particular, is often considered essential for cytotoxicity. researchgate.net

Modifications at the C-20 position, such as saturation of the double bond, have generally not led to an enhancement of cytotoxicity in several cancer cell lines. scholarsresearchlibrary.comsci-hub.box This suggests that the isopropenyl group at C-20 might be important for the cytotoxic activity of this class of compounds.

In contrast, modifications at the C-28 position have yielded promising results. The conversion of the C-28 carboxylic acid to various amides has been a successful strategy to enhance cytotoxic activity. hs-furtwangen.deresearchgate.net For example, mono-substituted benzylamides of this compound were found to be cytotoxic against a variety of human tumor cell lines, whereas the parent betulinic acid was not under the same assay conditions. hs-furtwangen.de The bioactivity and tumor cell selectivity of these amides were dependent on the substitution pattern of the aromatic ring, indicating that the C-28 position is a critical determinant of both potency and specificity. hs-furtwangen.de

The introduction of polar groups at the C-28 position, such as amino acid conjugates, has been shown to enhance water solubility and, in some cases, cytotoxicity. sci-hub.boxorientjchem.org This strategy addresses one of the major limitations of betulinic acid and its derivatives: poor aqueous solubility, which can hinder their bioavailability. orientjchem.org

Pharmacophoric Insights from Diverse Derivatives (e.g., Triazole, Phosphonate (B1237965), Quinoline)

The exploration of diverse chemical scaffolds attached to the this compound core has provided valuable pharmacophoric insights, revealing key structural features required for specific biological activities.

Triazole Derivatives: The introduction of a 1,2,4-triazole (B32235) moiety at the C-30 position of this compound has been shown to significantly increase its antimelanoma cytotoxic potential. nih.gov This suggests that a large, heterocyclic fragment at this position can act as an important pharmacophore, contributing to the cytotoxic effect. nih.gov The acetyl group at C-3 in these derivatives is thought to improve cell membrane permeability. nih.gov

Phosphonate Derivatives: While specific data on phosphonate derivatives of this compound is limited in the provided search results, the broader strategy of introducing phosphonium (B103445) groups to betulin (B1666924) and betulinic acid derivatives has been explored to improve their pharmacokinetic properties and intracellular accumulation. researchgate.net These modifications often lead to enhanced cytotoxic activities. researchgate.net

Quinoline (B57606) Derivatives: Amide derivatives of this compound incorporating a 4-isoquinolinyl moiety have demonstrated particularly potent cytotoxicity, with low micromolar EC50 values against melanoma cells and high selectivity over non-malignant fibroblasts. researchgate.net This highlights the quinoline ring system as a valuable pharmacophore for developing potent and selective anticancer agents based on the betulinic acid scaffold.

The following table provides a summary of the cytotoxic activities of selected 3-O-acyl-betulinic acid derivatives against the A549 human lung carcinoma cell line.

| Compound Name | IC50 (µg/mL) against A549 cell line |

| 3-O-glutaryl-betulinic acid | < 10 |

| This compound | < 10 |

| 3-O-succinyl-betulinic acid | < 10 |

| Betulinic acid | < 10 |

| 3-O-butyryl-betulinic acid | 10 - 30 |

| 3-O-isobutyryl-betulinic acid | 10 - 30 |

| 3-O-(3'-methyl phthalyl)-betulinic acid | 10 - 30 |

| 3-O-maleyl-betulinic acid | 10 - 30 |

Data sourced from references tandfonline.commdpi.com.

Research on Anticancer Activities

This compound, a derivative of the naturally occurring betulinic acid, has demonstrated notable cytotoxic activity against various human cancer cell lines. cymitquimica.com The acetylation at the C-3 position is a key modification that influences the biological activity of the parent compound.

In comparative studies, 3-O-acylated derivatives of betulinic acid, including this compound, have shown enhanced cytotoxicity compared to betulinic acid itself against certain cancer cell lines. For instance, against the human lung carcinoma cell line A549, this compound, alongside other derivatives like 3-O-glutaryl-betulinic acid and 3-O-succinyl-betulinic acid, exhibited an IC50 value of less than 10 µg/ml, indicating potent cytotoxic effects. nih.gov However, this enhanced activity is not universal across all cancer types, as these same derivatives showed weaker cytotoxicity than the parent betulinic acid in an ovarian cancer cell line (CAOV3). nih.gov

Cytotoxicity of Betulinic Acid and its 3-O-Acylated Analogues

| Compound | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

| This compound | A549 (Human Lung Carcinoma) | <10 µg/ml | nih.gov |

| 3-O-Glutaryl-betulinic acid | A549 (Human Lung Carcinoma) | <10 µg/ml | nih.gov |

| 3-O-Succinyl-betulinic acid | A549 (Human Lung Carcinoma) | <10 µg/ml | nih.gov |

| Betulinic Acid | A549 (Human Lung Carcinoma) | Less potent than 3-O-acetyl derivative | nih.gov |

| This compound | CAOV3 (Human Ovarian Carcinoma) | Weaker than Betulinic Acid | nih.gov |

The anticancer effects of these compounds are primarily mediated through the induction of programmed cell death, or apoptosis, and the inhibition of processes vital for tumor growth, such as angiogenesis.

Apoptosis is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. This compound and its analogues have been shown to induce apoptosis in cancer cells through multiple intricate molecular pathways. While much of the detailed mechanistic work has been conducted on the parent compound, betulinic acid, these findings provide a strong foundation for understanding the actions of its acetylated derivative.

The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism for the anticancer activity of betulinic acid and its analogues. This pathway is initiated by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors into the cytoplasm. nih.gov

Studies on betulinic acid have shown that it directly triggers this process, leading to a loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then initiates a cascade by cleaving and activating executioner caspases, such as caspase-3. nih.govmdpi.com Research has confirmed that betulinic acid treatment leads to a significant increase in the activity of caspase-9 and caspase-3, while the activity of the extrinsic pathway initiator, caspase-8, is often unaffected. nih.govmdpi.com This activation of the caspase cascade culminates in the cleavage of key cellular substrates, like poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell. nih.gov

Other derivatives of betulin have also been shown to induce apoptosis via the activation of caspase-3/7, further supporting the central role of this executioner caspase in the action of this class of compounds. mdpi.com

Key Molecular Events in Betulinic Acid-Induced Apoptosis

| Molecular Event | Observation | Cancer Cell Line | Reference |

| Mitochondrial Pathway | Release of cytochrome c | U937 (Human Myeloid Leukemia) | nih.gov |

| Caspase Activation | Increased activity of Caspase-9 and -3 | U937 (Human Myeloid Leukemia) | nih.gov |

| Caspase Activation | No significant activation of Caspase-8 | U937 (Human Myeloid Leukemia) | nih.gov |

| Caspase Activation | Increased levels of cleaved Caspase-8, -9, -3 | A2780 (Human Ovarian Carcinoma) | mdpi.com |

| Protein Regulation | Upregulation of Bax (pro-apoptotic) | A2780 (Human Ovarian Carcinoma) | mdpi.com |

| Protein Regulation | Downregulation of Bcl-2 (anti-apoptotic) | A2780 (Human Ovarian Carcinoma) | mdpi.com |

| Substrate Cleavage | Degradation of PARP | U937 (Human Myeloid Leukemia) | nih.gov |

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. Many chemotherapeutic agents exert their effects by increasing intracellular ROS levels in cancer cells. Betulinic acid has been shown to significantly increase the generation of ROS in various cancer cell lines, including oral squamous cell carcinoma and human myeloid leukemia. nih.govnih.gov

This elevation in ROS appears to be a critical upstream event in the induction of apoptosis. The use of antioxidants, such as N-acetyl-cysteine (NAC), has been shown to markedly suppress the apoptotic effects of betulinic acid, including cell cycle arrest and the activation of caspases. nih.govnih.gov This indicates that the generation of ROS plays a pivotal role in mediating the anticancer activity of betulinic acid. nih.gov The overproduction of ROS contributes to the loss of mitochondrial membrane potential, thereby linking ROS generation directly to the activation of the mitochondrial apoptotic pathway. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. Betulinic acid has been identified as an inhibitor of this pro-survival pathway.

In human prostate cancer cells, for example, betulinic acid has been reported to induce apoptosis by downregulating the NF-κB pathway. mdpi.com By inhibiting the activity of NF-κB, betulinic acid can decrease the expression of anti-apoptotic genes regulated by this transcription factor, thereby sensitizing cancer cells to apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. While the ERK pathway is typically associated with cell survival and proliferation, the JNK and p38 pathways are often activated by stress stimuli and can promote apoptosis.

Research on betulinic acid has shown that it can modulate MAPK signaling to induce cell death. In human melanoma cells, treatment with betulinic acid leads to the activation of the pro-apoptotic p38 and JNK kinases, with no change in the activity of the anti-apoptotic ERK kinases. researchgate.net This activation of p38 and JNK appears to be dependent on the generation of ROS, as antioxidants can prevent their phosphorylation. researchgate.net In other contexts, such as gastric cancer, betulinic acid has been found to block the ERK/MEK signaling pathway, which contributes to its anti-proliferative effects. dp.tech

Angiogenesis, the formation of new blood vessels, is essential for tumor growth, invasion, and metastasis. Inhibiting this process is a key strategy in cancer therapy. Betulinic acid and its derivatives have demonstrated promising anti-angiogenic properties.

In in vivo assays using the chick embryo chorioallantoic membrane (CAM), betulinic acid administered in a nanoemulsion formulation was shown to disrupt the normal growth of capillaries in a dose-dependent manner, confirming its anti-angiogenic activity. nih.gov Furthermore, studies on various derivatives of betulinic acid have revealed their potent cytotoxicity against endothelial cells, which form the lining of blood vessels. researchgate.net Some derivatives were found to be more potent than betulinic acid in inhibiting the formation of tube-like structures by endothelial cells on Matrigel™, a key step in angiogenesis. researchgate.net This suggests that modification of the betulinic acid scaffold can lead to analogues with enhanced anti-angiogenic potential.

Anti-angiogenic Mechanisms

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Expression

The role of this compound in directly modulating the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) is not extensively documented in standalone studies. However, significant research on its parent compound, betulinic acid (BA), provides strong evidence for the inhibition of the HIF-1α pathway, a critical regulator of tumor adaptation to hypoxic conditions.

In vitro studies have demonstrated that BA can inhibit the hypoxia-induced accumulation of the HIF-1α protein in cancer cells without affecting its mRNA levels. nih.govnih.gov For instance, in HeLa cervical cancer cells, BA was found to suppress the accumulation of HIF-1α and consequently inhibit the expression of its target genes, which include Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov The proposed mechanism for this action is the enhancement of proteasome activity by BA, which leads to a reduction in ubiquitinated proteins and the degradation of HIF-1α. nih.gov

Furthermore, research in hypoxic PC-3 prostate cancer cells has shown that BA suppresses the binding of both STAT3 and HIF-1α to the promoter region of the VEGF gene. nih.govmdpi.commdpi.com Combination studies also suggest the involvement of this pathway. The combination of BA and the HDAC inhibitor chidamide (B1683975) has been shown to suppress the HIF1α pathway in acute myeloid leukemia cells. semanticscholar.org While these findings focus on betulinic acid, the structural similarity and in some cases enhanced activity of its acetylated form suggest that inhibition of the HIF-1α pathway is a likely mechanism of action for this compound as well. A study on the related derivative, 3-O-acetylbetulin (3-AC), noted that its parent compound, betulinic acid, inhibits the HIF-1α pathway, before proceeding to test 3-AC in combination with other agents in breast cancer cells. nih.gov

Downregulation of Vascular Endothelial Growth Factor (VEGF) Expression

Consistent with its effects on HIF-1α, betulinic acid (BA) has been shown to downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor. Since VEGF is a primary target gene of HIF-1α, the inhibition of the HIF-1α pathway by BA directly translates to reduced VEGF expression. nih.govnih.govnih.govmdpi.com

In human endometrial adenocarcinoma cells, treatment with BA resulted in a decrease in the expression of both HIF-1α and VEGF. nih.gov This anti-angiogenic potential is a significant aspect of its anticancer activity. The mechanism often involves the disruption of transcription factor binding to the VEGF promoter. Studies have shown that BA can suppress the binding of both HIF-1α and STAT3 to the VEGF promoter in hypoxic prostate cancer cells, thereby inhibiting its transcription. nih.govmdpi.commdpi.com

Additionally, the inhibitory action of BA on Specificity protein (Sp) transcription factors contributes to VEGF downregulation. Betulinic acid has been observed to reduce the levels of Sp1, Sp3, and Sp4, which are known to regulate VEGF expression, leading to a notable suppression of VEGF in cancer cells. nih.gov While direct studies on this compound are limited, research on other acetylated triterpenoids supports this mechanism. For example, 3-O-acetyloleanolic acid, a structurally similar pentacyclic triterpenoid (B12794562), has been shown to reduce the expression of VEGFA and its receptors, VEGFR1 and VEGFR2. mdpi.com This suggests that the acetylated derivatives of these triterpenoids retain, and may even enhance, the ability to suppress key angiogenic factors like VEGF.

Interference with Signal Transducer and Activator of Transcription 3 (STAT3)

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of cancer cell proliferation, survival, and invasion, and it represents a key target for betulinic acid (BA). Extensive in vitro research has established that BA is a potent inhibitor of this pathway. mdpi.comnih.govnih.gov

In human multiple myeloma (MM) cells, BA was found to inhibit both the constitutive and inducible activation of STAT3. nih.govnih.govnih.gov This inhibition occurs through the suppression of the phosphorylation of upstream kinases, including JAK1, JAK2, and Src kinase. mdpi.comnih.govnih.gov A key mechanism identified is the induction of protein tyrosine phosphatase (PTP) SHP-1 expression by BA. nih.govnih.gov SHP-1 is a negative regulator of STAT3 signaling, and its upregulation by BA leads to the dephosphorylation and inactivation of STAT3. nih.govnih.gov

The consequences of STAT3 inhibition by BA are significant. It leads to the downregulation of various STAT3-regulated gene products that promote cancer cell survival, such as bcl-2, bcl-xL, cyclin D1, and survivin. mdpi.comnih.gov This, in turn, correlates with an increase in apoptosis. mdpi.comnih.gov Furthermore, BA has been shown to inhibit the nuclear translocation of STAT3, preventing it from acting as a transcription factor. mdpi.comnih.gov Although these detailed mechanistic studies have been performed on betulinic acid, the interference with the STAT3 pathway is considered a fundamental component of the anticancer activity of this class of compounds, including its 3-O-acetylated derivative.

Enzyme Inhibition Relevant to Cancer Pathogenesis

Topoisomerase Inhibition

Betulinic acid and its derivatives have been identified as catalytic inhibitors of DNA topoisomerases, enzymes essential for resolving topological problems in DNA during replication, transcription, and recombination. Betulinic acid itself is a potent inhibitor of eukaryotic topoisomerase I. cymitquimica.com

Carbonic Anhydrase Inhibition (e.g., hCA IX)

The transmembrane enzyme carbonic anhydrase IX (hCA IX) is highly expressed in hypoxic tumors and plays a crucial role in pH regulation, promoting tumor cell survival and invasion. nih.govnih.gov Recent studies have explored the potential of this compound and its derivatives as inhibitors of this key enzyme.

One study investigated the effects of 3-O-acetylbetulin (referred to as 3-AC, a derivative of betulin) on human breast cancer cells. nih.gov While treatment with 3-AC alone caused only moderate cytotoxicity, its combination with a known carbonic anhydrase inhibitor (CAI) led to strongly enhanced radiosensitivity, increased cytotoxicity, and inhibited cell motility. nih.gov This suggests a synergistic or additive effect when targeting this pathway. nih.gov

Another study focused on synthesizing and evaluating bifunctional conjugates by linking this compound to sulfonamide-based carbonic anhydrase inhibitors. nih.gov These conjugates were designed to accumulate at the tumor site by targeting hCA IX. The study found that while the conjugates were slightly less active in direct enzymatic inhibition of hCA IX compared to the free inhibitor fragments, they retained strong cytotoxic effects against breast cancer cell lines in both 2D and 3D tumor models. nih.gov This indicates that using this compound as a cytotoxic payload for CA IX-targeting agents is a viable therapeutic strategy. nih.gov

Aminopeptidase (B13392206) Inhibition

Aminopeptidase N (APN/CD13) is a cell-surface enzyme that is overexpressed in various cancers and is implicated in tumor invasion, metastasis, and angiogenesis. Betulinic acid has been identified as a dose-dependent inhibitor of aminopeptidase N activity. nih.gov

In one study, betulinic acid demonstrated an IC50 value of 7.3 ± 1.4 µM for the inhibition of aminopeptidase N. nih.gov This inhibitory activity was found to be more potent than that of bestatin, a well-known inhibitor of this enzyme. nih.gov This finding suggests that part of the anti-melanoma and anti-angiogenic activity of betulinic acid may be mediated through the inhibition of aminopeptidase N. nih.gov While specific inhibitory data for this compound against aminopeptidase N was not found in the reviewed literature, the activity of its parent compound highlights this enzyme as another relevant target for this class of triterpenoids.

Data Tables

Table 1: In Vitro Cytotoxicity of this compound and its Analogues

| Compound | Cell Line | Assay | IC50 (µg/mL) | IC50 (µM) | Source |

| This compound | A549 (Human Lung Carcinoma) | --- | <10 | ~<20 | nih.gov |

| This compound | CAOV3 (Human Ovarian Carcinoma) | --- | >10 | ~>20 | nih.gov |

| Betulinic Acid | A549 (Human Lung Carcinoma) | --- | >10 | ~>22 | nih.gov |

| 3-O-Glutaryl-betulinic acid | A549 (Human Lung Carcinoma) | --- | <10 | --- | nih.gov |

| 3-O-Succinyl-betulinic acid | A549 (Human Lung Carcinoma) | --- | <10 | --- | nih.gov |

Table 2: Enzyme Inhibition by Betulinic Acid

| Enzyme | Compound | IC50 (µM) | Source |

| Aminopeptidase N | Betulinic Acid | 7.3 ± 1.4 | nih.gov |

| Aminopeptidase N | Bestatin (Reference) | 16.9 ± 4.1 | nih.gov |

Regulation of Cell Cycle Progression

The parent compound, betulinic acid (BA), has been shown to influence cell cycle progression in various cancer cell lines. In human myeloid leukemia U937 cells, BA treatment resulted in cell cycle arrest at the G2/M phase. nih.gov This arrest was associated with the downregulation of cyclin A and cyclin B1, key regulators of the G2/M transition. nih.gov Furthermore, an upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 was observed, which further contributes to cell cycle blockage. nih.gov Similarly, in human oral squamous cell carcinoma (OSCC) KB cells, BA induced a G0/G1 phase cell cycle arrest. nih.gov Studies on derivatives of betulin have also indicated an arrest in the G0/G1 phase of the cell cycle. mdpi.com

The generation of reactive oxygen species (ROS) appears to be a crucial upstream event in BA-induced cell cycle arrest. Quenching of ROS with the antioxidant N-acetyl-cysteine (NAC) significantly abrogated the G2/M arrest in U937 cells and the G0/G1 arrest in OSCC cells, highlighting the critical role of oxidative stress in mediating these effects. nih.govnih.gov

Modulation of Gene and Protein Expression

This compound and its parent compound, betulinic acid, exert their biological effects by modulating a wide array of genes and proteins involved in cancer cell proliferation, survival, and apoptosis.

Sp Transcription Factors: Betulinic acid has been found to downregulate the expression of specificity protein (Sp) transcription factors Sp1, Sp3, and Sp4 in colon cancer cells. This downregulation occurs through both proteasome-dependent and -independent mechanisms and contributes to the inhibition of tumor growth. mdpi.com

Bcl-2/Bax Ratio: A critical determinant of apoptosis is the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. Betulinic acid treatment has been shown to decrease the expression of Bcl-2 while increasing the expression of Bax in human oral squamous cell carcinoma cells and A2780 human ovarian carcinoma cells. nih.govmdpi.com This shift in the Bcl-2/Bax ratio lowers the threshold for apoptosis induction. In U937 leukemia cells, BA also increased the Bax/Bcl-2 expression ratio, leading to a reduction in the mitochondrial membrane potential and subsequent release of cytochrome c. nih.gov

Cyclin D1: While specific data on this compound's effect on cyclin D1 is limited, the broader activity of betulinic acid on cell cycle regulation suggests a potential for modulation of this key G1 phase regulator.

EGFR: Information regarding the direct modulation of the Epidermal Growth Factor Receptor (EGFR) by this compound is not prominently available in the reviewed literature.

miRNA-27a: In estrogen receptor (ER)-negative breast cancer cells, betulinic acid has been shown to interact with the microRNA-27a-ZBTB10-Sp axis, leading to increased cell death. mdpi.com This indicates that the anticancer effects of betulinic acid can be mediated through the modulation of non-coding RNAs.

Lamin B1: While not directly mentioned in the context of this compound, the process of apoptosis, which is induced by betulinic acid, involves the degradation of key cellular structures, including the nuclear lamina, of which lamin B1 is a major component.

In Vitro Synergistic Effects with Conventional Therapeutic Agents

A hybrid compound of betulinic acid and brosimine B demonstrated a synergistic effect when combined with the conventional therapeutic agent imatinib (B729) in both sensitive (K-562) and resistant (K-562R) chronic myeloid leukemia (CML) cell lines. mdpi.com This suggests that betulinic acid derivatives could potentially be used to enhance the efficacy of existing cancer therapies and overcome drug resistance. mdpi.com Additionally, a this compound-cisplatin conjugate has been synthesized, indicating research into combining the properties of betulinic acid derivatives with established chemotherapeutic drugs. nih.gov

Research on Antiviral Activities

Inhibition of Human Immunodeficiency Virus (HIV) Replication

Betulinic acid and its derivatives have been a significant focus of anti-HIV research. nih.gov While betulinic acid itself shows anti-HIV activity, its derivatives have demonstrated even greater potency. nih.govunc.edu Notably, 3-O-(3′,3′-dimethylsuccinyl)-betulinic acid (DSB), also known as bevirimat (B1684568), is a potent inhibitor of HIV-1 maturation. unc.edunih.gov This compound specifically interferes with the cleavage of the Gag protein, a critical step in the formation of mature, infectious virus particles. nih.gov

The modification of betulinic acid at both the C-3 and C-28 positions has led to the development of bifunctional derivatives with dual mechanisms of action, inhibiting both HIV entry and maturation. duke.edu For instance, a derivative with a 3-O-(3',3'-dimethylsuccinyl) group and a side chain at C-28 was found to be significantly more potent than the individual anti-maturation or anti-entry lead compounds. duke.edu However, some ionic derivatives of betulinic acid did not show significant inhibition against HIV-1 reverse transcriptase. nih.gov

Investigation of Viral Protein Targets

The primary viral target for the anti-HIV activity of this compound analogues like bevirimat is the Gag polyprotein, specifically the cleavage site between the capsid (CA) and spacer peptide 1 (SP1). nih.gov Inhibition of this cleavage by the protease enzyme leads to the production of immature, non-infectious virions. nih.gov Resistance to bevirimat has been linked to single amino acid substitutions at this CA-SP1 cleavage site, particularly involving residues L363 and A364, which are thought to be key contact points for the drug. nih.gov

Research on Anti-inflammatory Activities

Both betulinic acid and its acetylated derivative, this compound, have demonstrated significant anti-inflammatory properties. researchgate.net In a study using a cotton pellet-induced granuloma model in rats, both compounds exhibited dose-dependent anti-inflammatory activity. researchgate.net Notably, this compound showed superior anti-inflammatory effects compared to the parent compound and the standard anti-inflammatory drug indomethacin. researchgate.net

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Betulinic acid has demonstrated a notable capacity to modulate the expression of several pro-inflammatory cytokines that are pivotal in the inflammatory response. Research indicates that betulinic acid can significantly decrease the production of key cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net For instance, in models of acute pancreatitis, administration of betulinic acid led to a reduction in the mRNA and protein expression of IL-1, IL-6, and TNF in pancreatic tissues. nih.gov Similarly, studies on T-2 toxin-induced intestinal injury showed that betulinic acid suppressed the mRNA expression of IL-1β, IL-6, and TNF-α. researchgate.net This suppressive effect on pro-inflammatory cytokines is a cornerstone of its anti-inflammatory activity. nih.govnih.gov

Interactions with Inflammatory Signaling Pathways

The mechanism behind the anti-inflammatory effects of betulinic acid and its analogues is largely attributed to their interaction with critical intracellular signaling pathways. A primary target is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.govnih.govnih.gov

Betulinic acid has been shown to inhibit the activation of NF-κB. nih.govnih.gov It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, betulinic acid effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.govresearchgate.net This action has been observed in various models, including diabetic nephropathy and liver injury. nih.govnih.gov

Furthermore, the anti-inflammatory effects of betulinic acid are also linked to the inhibition of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govresearchgate.net The effects of betulinic acid on the NF-κB pathway can be enhanced when combined with MAPK inhibitors, suggesting a synergistic relationship between these pathways in mediating the compound's anti-inflammatory response. nih.gov Betulin has also been found to regulate the AKT/Nrf2/HO-1/NF-κB axis to attenuate inflammation. researchgate.net The Akt signaling pathway can activate IκB kinase, leading to the degradation of IκB and subsequent nuclear translocation of NF-κB, which promotes the expression of inflammatory cytokines. dovepress.com

Research on Antimicrobial Activities

The antimicrobial properties of betulinic acid and its derivatives have been investigated against a range of pathogens. Betulinic acid itself has been reported to possess antibacterial, antifungal, and antiviral activities. mdpi.com

Primary screening of a library of 51 structurally diverse betulin derivatives revealed that several compounds inhibited the growth of Gram-positive bacteria, such as Enterococcus faecalis and Staphylococcus aureus, with some derivatives showing significant inhibitory effects. nih.gov For example, betulinyl 28-carboxymethoxycarvacrolate and 28-O-(N-acetylanthraniloyl)betulin were particularly effective against E. faecalis. nih.gov In contrast, many derivatives, including the parent compound betulin, were found to be ineffective against Gram-negative strains like Escherichia coli. nih.gov

In silico studies suggest that the antibacterial mechanism of betulinic acid may involve the inhibition of essential enzymes like DNA gyrase and beta-lactamase. mdpi.com For antifungal activity, the proposed mechanism targets sterol 14α-demethylase (CYP51) and dihydrofolate reductase (DHFR). mdpi.com A study confirmed that 3-O-acetyl-23-hydroxy betulinic acid exhibited moderate antibacterial effects against S. aureus. researchgate.net Another derivative, 28-acetylbetulin, showed moderate inhibitory activity against the growth of Chlamydia pneumoniae. mdpi.com

Research on Antiparasitic Activities

Analogues of this compound have shown significant promise as antiparasitic agents, with notable activity against the parasites responsible for malaria and leishmaniasis.

Antimalarial Effects (e.g., Plasmodium falciparum)

This compound, also known as betulinic acid acetate (B1210297), and its derivatives have been evaluated for their efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. In one study, betulinic acid acetate demonstrated potent antiplasmodial activity against a chloroquine-resistant strain of P. falciparum with a 50% inhibitory concentration (IC50) of 5.99 µM. nih.gov This was more potent than its parent compound, betulinic acid, which had an IC50 of 9.89 µM in the same study. nih.gov

Further research into derivatives has sought to enhance this activity. For example, attaching a 2,4-dinitrophenylhydrazone group to the betulinic acid structure increased its activity threefold compared to the parent compound. scielo.brresearchgate.net In another study, betulinic acid displayed an IC50 value of 1.27 µg/mL against the NF54 strain of P. falciparum. malariaworld.org Mechanistic studies suggest that the antimalarial action of these compounds may involve the inhibition of the parasite's glycolytic pathway enzymes, such as lactate (B86563) dehydrogenase (PfLDH). malariaworld.org

**Table 1: Antimalarial Activity of this compound and its Analogues against *Plasmodium falciparum***

| Compound | Strain | IC50 (µM) | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Betulinic acid acetate | Chloroquine-resistant | 5.99 | - | nih.gov |

| Betulinic acid | Chloroquine-resistant | 9.89 | - | nih.gov |

| Betulonic acid | Chloroquine-resistant | 10.01 | - | nih.gov |

| Betulinic acid | NF54 | - | 1.27 | malariaworld.org |

| 3-[(2,4-dinitrophenyl)hydrazono]lup-20(29)-en-28-oic acid | W2 (Chloroquine-resistant) | - | 9.96 | scielo.brresearchgate.net |

Leishmanicidal Activity (e.g., Leishmania amazonensis)

Derivatives of betulinic acid have shown significant leishmanicidal activity. An acetate derivative of betulinic acid was reported to be active against Leishmania amazonensis with an IC50 value of 44.9 µM. frontiersin.org A more complex derivative, designated BA5, demonstrated potent activity against several Leishmania species, including L. amazonensis (IC50 = 4.5 µM), L. major (IC50 = 3.0 µM), L. braziliensis (IC50 = 0.9 µM), and L. infantum (IC50 = 0.15 µM). frontiersin.org

Studies on other betulin derivatives against L. amazonensis have identified compounds with high efficacy and selectivity. mdpi.comvtt.finih.gov Two compounds, referred to in the literature as compounds 18 and 22, were particularly active against both a reference strain and isolates from patients with therapeutic failure, with GI50 values ≤ 2 µM. vtt.finih.gov The mechanism of action for these compounds appears to involve the depolarization of the parasite's plasma and mitochondrial membranes. vtt.finih.gov Betulonic acid, another derivative, was identified as the most potent in a separate study against Leishmania donovani, with a GI50 value of 14.6 µM. capes.gov.br

Tabular Summary of Investigated Activities

| Activity | Cell Line / Model | Observation | Reference |

|---|---|---|---|

| Anti-inflammatory | Cotton pellet-induced granuloma in rats | Showed significant, dose-dependent anti-inflammatory activity, superior to indomethacin. | researchgate.net |

| Cytotoxic | Human Lung Carcinoma (A549) | Demonstrated better cytotoxicity than betulinic acid (IC₅₀ < 10 µg/ml). | scholarsresearchlibrary.comtandfonline.comnih.govoup.com |

| Cytotoxic | Human Ovarian Carcinoma (CAOV-3) | Showed weaker cytotoxicity than betulinic acid. | scholarsresearchlibrary.comtandfonline.comnih.gov |

| Cytotoxic (as benzylamide derivative) | Melanoma (A375) | Benzylamide derivatives showed significant cytotoxic activity. | researchgate.neths-furtwangen.de |

| Antiviral | Influenza A (H7N1), HSV-1, HIV-1 | Acylated derivatives show modified antiviral activity spectra compared to betulinic acid. | researchgate.net |

Computational and in Silico Approaches in 3 O Acetyl Betulinic Acid Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-O-Acetyl-betulinic acid, docking studies are instrumental in predicting its binding modes with various protein targets.

While specific molecular docking studies exclusively on this compound are not extensively detailed in the available literature, studies on its parent compound, betulinic acid, provide significant insights into its potential binding interactions. It is plausible that the acetyl group at the C-3 position of this compound could influence its binding affinity and specificity compared to betulinic acid.

Akt: The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. Studies have shown that betulinic acid can induce apoptosis by regulating this pathway nih.govurologyresearchandpractice.org. Molecular docking simulations of betulinic acid with Akt have been performed to understand the molecular basis of this inhibition urologyresearchandpractice.org. These studies help in visualizing the potential binding pocket and the key interactions that contribute to the inhibitory activity.

PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. Betulinic acid has been identified as a PPARγ antagonist nih.govnih.gov. The crystal structure of the complex of betulinic acid with PPARγ has revealed a unique binding mode for this type of antagonist nih.govnih.gov. Docking studies of betulinic acid derivatives with PPARγ have been conducted to explore their potential as anti-obesity agents by modulating co-factor interactions researchgate.net.

CA-SP1: The cleavage of the Gag polyprotein at the junction between the capsid (CA) and spacer peptide 1 (SP1) is a critical step in HIV-1 maturation. A derivative of betulinic acid, 3-O-{3',3'-dimethylsuccinyl}-betulinic acid (DSB), has been shown to inhibit HIV-1 replication by targeting this CA-SP1 junction nih.govnih.gov. While not this compound, this demonstrates that the betulinic acid scaffold can interact with this viral target. It is hypothesized that these inhibitors bind to the CA-SP1 junction in the Gag polyprotein during virus assembly nih.gov.

Molecular docking studies are crucial for identifying the specific interactions between a ligand and its receptor. For betulinic acid and its derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in the context of PPARγ, the binding of betulinic acid is stabilized by a network of interactions within the ligand-binding pocket, leading to its antagonistic activity nih.govnih.gov. Similarly, in the case of HIV-1 maturation inhibition, the interaction of betulinic acid derivatives with the CA-SP1 junction is thought to interfere with the necessary conformational changes for proteolytic cleavage researchgate.net. The specific amino acid residues involved in these interactions can be identified through docking simulations, providing a roadmap for designing more potent inhibitors.

Table 1: Predicted Interactions of Betulinic Acid with Target Proteins

| Target Protein | Key Interacting Residues (Hypothesized) | Type of Interaction | Reference |

|---|---|---|---|

| Akt | Not specified in available abstracts | Hydrogen bonding, Hydrophobic interactions | urologyresearchandpractice.org |

| PPARγ | Not specified in available abstracts | Unique antagonist binding mode | nih.govnih.gov |

| HIV-1 CA-SP1 | Not specified in available abstracts | Interference with proteolytic cleavage site | nih.govresearchgate.net |

Note: This table is based on studies of betulinic acid and its derivatives, and the interactions for this compound may vary.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that occur upon binding.

MD simulations are used to assess the stability of the complex formed between this compound (or related compounds) and its target protein over time. By calculating parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, researchers can determine if the binding is stable. For example, MD simulations have been performed on complexes of betulinic acid derivatives with various proteins to confirm the stability of the docked poses nih.gov. A stable RMSD profile over the simulation period suggests a stable binding interaction researchgate.net.

MD simulations also allow for a detailed analysis of the conformational changes that both the ligand and the protein undergo upon binding. This can reveal how the ligand adapts its shape to fit into the binding pocket and how the protein structure may be altered to accommodate the ligand. This dynamic understanding is crucial as it can explain the functional consequences of ligand binding, such as enzyme inhibition or receptor antagonism. Studies on betulinic acid derivatives have utilized MD simulations to study protein-ligand interactions and protein stability nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

3D-QSAR studies have been performed on a series of betulinic acid and betulin (B1666924) derivatives to understand the structural requirements for their anti-HIV-1 activities researchgate.net. These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can predict the activity of new, unsynthesized compounds. The resulting 3D contour maps from these analyses highlight the regions around the molecule where modifications are likely to increase or decrease biological activity. This information is invaluable for the rational design of novel this compound derivatives with improved therapeutic properties. The models are validated to ensure their predictive ability for new compounds researchgate.net.

Predictive Bioactivity Profiling

Computational tools play a pivotal role in the early stages of drug discovery by forecasting the biological activity of compounds, thereby prioritizing synthesis and experimental testing. For this compound and its analogs, various in silico methods are employed to predict their potential therapeutic effects and pharmacokinetic properties. These approaches help in understanding the structure-activity relationships that govern their biological actions.

One key area of predictive profiling is the assessment of anticancer activity. Studies have utilized computational models to predict the cytotoxicity of betulinic acid derivatives against various cancer cell lines. For instance, modeling the relationship between the structure and cytotoxicity of betulinic acid derivatives has been performed using techniques like multiple linear regression (MLR). scientific.net In one such study, an equation involving five topological descriptors was developed to predict the half-maximal cytotoxic concentration (CC50). scientific.net The descriptors included 3D topological distance-based autocorrelations and radial distribution functions, which encode information about the molecular structure. scientific.net Such models allow for the virtual screening of novel derivatives to identify those with potentially lower toxicity to normal cells. scientific.net

Beyond cytotoxicity, in silico methods are used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For derivatives of betulinic acid, calculated parameters such as the topological polar surface area (TPSA) are used to suggest properties like oral bioavailability. nih.gov For example, TPSA values for a series of 3-substituted betulin derivatives were calculated to be in a range suggesting high oral bioavailability. nih.gov Similarly, other parameters like skin permeability (logKp) and permeability to the central nervous system (logPS) have been calculated for betulin derivatives to predict their suitability for different therapeutic applications. mdpi.com

Molecular docking is another powerful computational technique used to predict the bioactivity of this compound derivatives. This method simulates the binding of a molecule to the active site of a target protein. For example, molecular docking calculations showed that certain triterpene derivatives of betulinic acid could fit into the active site of the serine/threonine protein kinase Akt, a key protein in cancer signaling pathways. nih.gov These predictions provide insights into the potential mechanisms of action and help in designing derivatives with improved binding affinity and, consequently, enhanced biological activity.

The following table summarizes the anticancer activity of this compound and related compounds, which provides the foundational data for building and validating predictive computational models.

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| This compound | A549 (Lung Carcinoma) | <10 |

| 3-O-Glutaryl-betulinic acid | A549 (Lung Carcinoma) | <10 |

| 3-O-Succinyl-betulinic acid | A549 (Lung Carcinoma) | <10 |

| Betulinic Acid | A549 (Lung Carcinoma) | >10 |

Data sourced from studies on 3-O-acylated betulinic acid derivatives. nih.gov

Chemoinformatics for Compound Library Design

Chemoinformatics integrates computational methods to manage, analyze, and model chemical and biological data, facilitating the rational design of compound libraries. In the context of this compound, chemoinformatic approaches are crucial for systematically exploring the chemical space around the core triterpene scaffold to discover derivatives with optimized therapeutic properties.

The design of a compound library often begins with a lead compound, such as betulinic acid or its 3-O-acetyl derivative, which has demonstrated promising biological activity. nih.gov Modifications are then strategically planned at specific positions on the molecule to enhance activity, improve selectivity, or optimize pharmacokinetic profiles. For betulinic acid derivatives, the hydroxyl group at C-3 and the carboxylic acid at C-28 are common sites for modification. nih.gov

Structure-activity relationship (SAR) studies, often aided by computational analysis, are fundamental to this process. By synthesizing a series of analogs and evaluating their biological activity, researchers can identify key structural features responsible for their effects. For example, in the development of anti-HIV agents based on betulinic acid, a library of compounds was created by modifying the C-3 and C-28 positions. nih.gov This involved the amidation of the C-28 carboxylic acid with piperazine and subsequent acylation with various cinnamic acid analogs, while the C-3 position was maintained as an acetate (B1210297), which could be hydrolyzed in the final step. nih.gov This systematic approach led to the construction of a small library with structural diversity and potential antiviral activity. nih.gov

The process of library design is guided by computational insights. For instance, after developing a quantitative structure-activity relationship (QSAR) model that predicts cytotoxicity, the model itself can be used to guide the design of new derivatives. scientific.net The coefficients of the descriptors in the QSAR equation indicate which structural properties should be modified to achieve a desired outcome, such as increased potency or reduced toxicity. scientific.net New substituents can be chosen to enhance or diminish the values of specific descriptors, thereby rationally guiding the synthesis of the next generation of compounds in the library. scientific.net

The ultimate goal is to create a focused library of compounds that explores the relevant chemical space for a specific biological target. This avoids the exhaustive and often inefficient synthesis of countless random derivatives. By leveraging chemoinformatic tools, researchers can prioritize the synthesis of compounds with a higher probability of success, accelerating the drug discovery process for scaffolds like this compound.

Advanced Methodological Considerations in 3 O Acetyl Betulinic Acid Research

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The precise chemical structure and purity of 3-O-Acetyl-betulinic acid are foundational to any meaningful biological investigation. A combination of sophisticated spectroscopic and chromatographic methods is employed to achieve this.

Mass Spectrometry (MS) is another critical tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum typically shows a molecular ion peak (M+) at m/z 498, corresponding to its molecular formula, C₃₂H₅₀O₄. nih.gov The fragmentation pattern, with characteristic ions at m/z 483, 456, 438, 423, 395, 248, 220, 203, and a base peak at m/z 189, provides further structural confirmation. nih.gov

Chromatographic Techniques are indispensable for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of the compound. A typical HPLC analysis would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection at a wavelength of around 210 nm. mdpi.comijprajournal.com This technique allows for the separation of this compound from any unreacted starting materials or byproducts, ensuring a high degree of purity for subsequent biological assays. Column chromatography, often using silica (B1680970) gel with a gradient of solvents like n-hexane and ethyl acetate (B1210297), is also a common method for the purification of the compound after synthesis. nih.govasianpubs.org

In Vitro Cell-Based Assay Methodologies

To investigate the anticancer potential of this compound, a variety of in vitro cell-based assays are employed. These assays provide insights into its cytotoxicity, its ability to induce programmed cell death (apoptosis), its effects on the cell division cycle, and its influence on gene and protein expression.

Cytotoxicity and Cell Viability Assessment (e.g., MTT, SRB assays)

Determining the concentration at which this compound is effective at killing cancer cells is a primary step in its evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

The Sulforhodamine B (SRB) assay is another colorimetric assay used to assess cytotoxicity. SRB is a bright pink aminoxanthine dye that binds to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cells, is a standard measure of cytotoxicity.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| A549 | Human Lung Carcinoma | <10 | nih.gov |

| CAOV3 | Human Ovarian Cancer | >10 | nih.gov |

| MOLT-4 | Human T-cell Leukemia | 3.1 ± 0.0 | Synthesis and Cytotoxic Activity of 3-O-Acyl/3-hydrazine/2-bromo/20,29-dibromo Betulinic Acid Derivatives. - ResearchGate |

| JurkatE6.1 | Human T-cell Leukemia | >10.0 | Synthesis and Cytotoxic Activity of 3-O-Acyl/3-hydrazine/2-bromo/20,29-dibromo Betulinic Acid Derivatives. - ResearchGate |

| CEM.CM3 | Human T-cell Leukemia | >10.0 | Synthesis and Cytotoxic Activity of 3-O-Acyl/3-hydrazine/2-bromo/20,29-dibromo Betulinic Acid Derivatives. - ResearchGate |

| BRISTOL8 | - | 6.1 ± 0.0 | Synthesis and Cytotoxic Activity of 3-O-Acyl/3-hydrazine/2-bromo/20,29-dibromo Betulinic Acid Derivatives. - ResearchGate |

| U937 | Human Histiocytic Lymphoma | >10.0 | Synthesis and Cytotoxic Activity of 3-O-Acyl/3-hydrazine/2-bromo/20,29-dibromo Betulinic Acid Derivatives. - ResearchGate |

| DU145 | Human Prostate Carcinoma | >10.0 | Synthesis and Cytotoxic Activity of 3-O-Acyl/3-hydrazine/2-bromo/20,29-dibromo Betulinic Acid Derivatives. - ResearchGate |

| PA-1 | Human Ovarian Teratocarcinoma | 1.3 ± 1.2 | Synthesis and Cytotoxic Activity of 3-O-Acyl/3-hydrazine/2-bromo/20,29-dibromo Betulinic Acid Derivatives. - ResearchGate |

| L132 | Human Embryonic Lung | >10.0 | Synthesis and Cytotoxic Activity of 3-O-Acyl/3-hydrazine/2-bromo/20,29-dibromo Betulinic Acid Derivatives. - ResearchGate |

Apoptosis Detection Techniques (e.g., DNA fragmentation analysis, flow cytometry with Annexin V staining, caspase activity assays)

Apoptosis is a crucial mechanism by which anticancer agents eliminate tumor cells. Several techniques are used to determine if this compound induces apoptosis.

DNA fragmentation analysis involves the visualization of the characteristic "ladder" pattern of DNA fragments on an agarose (B213101) gel. During apoptosis, endonucleases cleave the DNA between nucleosomes, resulting in fragments of multiples of approximately 180-200 base pairs.

Flow cytometry with Annexin V staining is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. By co-staining with a viability dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, it is possible to distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic or necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+). While specific data for this compound is limited, studies on the parent compound, betulinic acid, have demonstrated a concentration-dependent increase in the population of Annexin V-positive cells, indicating the induction of apoptosis. nih.gov

Caspase activity assays measure the activity of caspases, a family of proteases that are central to the execution of apoptosis. These assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric or fluorometric reporter. cellsignal.com Upon cleavage by the active caspase, the reporter is released and can be quantified. Studies on betulinic acid have shown that it can increase the activity of key executioner caspases like caspase-3 and caspase-9. nih.gov

Cell Cycle Analysis by Flow Cytometry

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Understanding how this compound affects cell cycle progression is crucial to understanding its anticancer mechanism.

Cell cycle analysis by flow cytometry involves staining the DNA of a cell population with a fluorescent dye, such as propidium iodide (PI). auctoresonline.org The amount of fluorescence emitted by a cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). By analyzing the distribution of cells in these phases after treatment with this compound, researchers can determine if the compound causes cell cycle arrest at a specific checkpoint. For example, studies on betulinic acid have shown that it can induce G2/M phase arrest in some cancer cell lines. nih.govnih.gov

Gene and Protein Expression Analysis (e.g., RT-qPCR, Western Blotting, Immunofluorescence)